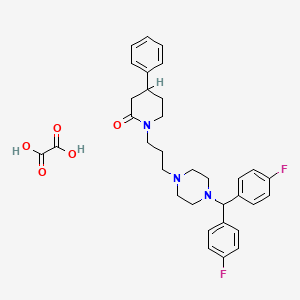
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and piperazine moieties, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperazine ring: This step involves the reaction of p-fluorobenzyl chloride with piperazine under basic conditions to form bis(p-fluorophenyl)methyl piperazine.
Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Cyclization: The resulting intermediate undergoes cyclization with a phenyl-substituted piperidinone to form the final product.
Ethanedioate formation: The final step involves the reaction of the compound with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms and changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(p-Fluorophenyl)piperazine: Shares the piperazine core but lacks the additional aromatic rings and propyl chain.
Flunarizine: Contains similar aromatic rings but differs in the piperazine substitution pattern.
Uniqueness
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-4-phenyl-2-piperidinone ethanedioate is unique due to its specific combination of aromatic rings and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
109758-35-2 |
|---|---|
Molekularformel |
C33H37F2N3O5 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-4-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-28-11-7-25(8-12-28)31(26-9-13-29(33)14-10-26)36-21-19-34(20-22-36)16-4-17-35-18-15-27(23-30(35)37)24-5-2-1-3-6-24;3-1(4)2(5)6/h1-3,5-14,27,31H,4,15-23H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JSGMVTOPHWVIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)CC1C2=CC=CC=C2)CCCN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


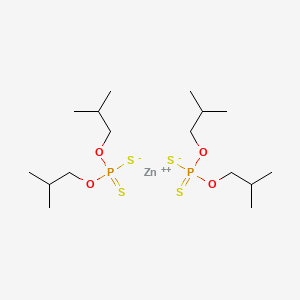
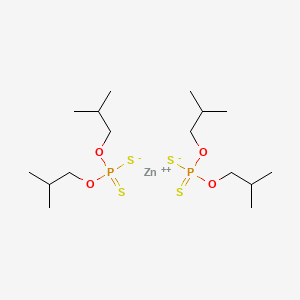
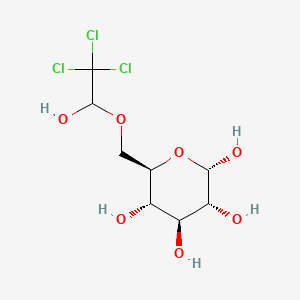
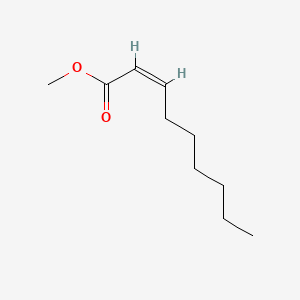

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
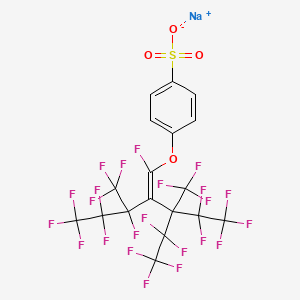
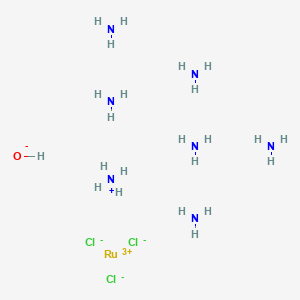
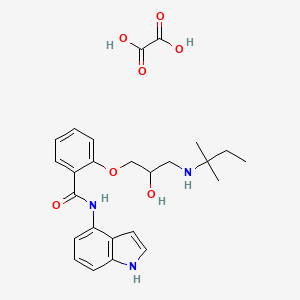
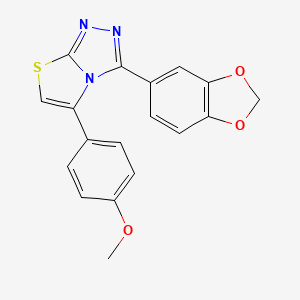

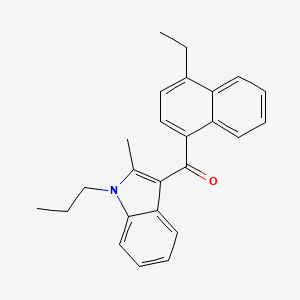

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
